2-(2-Thienyl)-1,3-dioxolane
Overview
Description
2-(2-Thienyl)-1,3-dioxolane is a heterocyclic organic compound that features a dioxolane ring fused with a thiophene ring The thiophene ring is a five-membered ring containing sulfur, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-1,3-dioxolane typically involves the cyclization of a thiophene derivative with a diol. One common method is the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(2-Thienyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)pyrrole: Another heterocyclic compound with a thiophene ring fused to a pyrrole ring.
2-(2-Thienyl)oxazole: Contains a thiophene ring fused to an oxazole ring.
2-(2-Thienyl)imidazole: Features a thiophene ring fused to an imidazole ring.
Uniqueness
2-(2-Thienyl)-1,3-dioxolane is unique due to the presence of both a thiophene and a dioxolane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The dioxolane ring provides additional sites for functionalization, enhancing its utility in synthetic chemistry and material science.
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPFDCRNWLVVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394699 | |
Record name | 2-(2-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58268-08-9 | |
Record name | 2-(2-Thienyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural conformation of (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide?
A1: The research paper highlights that the dioxolane ring in (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide adopts an envelope conformation, with the carbon atom attached to the thienyl ring positioned at the flap. [] This conformation is stabilized by intramolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions, leading to the formation of two five-membered rings, each exhibiting an envelope conformation. [] This specific spatial arrangement and the presence of hydrogen bonding interactions within the molecule are likely crucial for its interactions with biological targets and could influence its pharmacological activity.
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